2-(furan-3-amido)-N-(thiophen-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
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Overview
Description
2-(furan-3-amido)-N-(thiophen-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and thiazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-3-amido)-N-(thiophen-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thiazolopyridine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under basic conditions.
Introduction of the furan and thiophene groups: These groups can be introduced through nucleophilic substitution reactions or cross-coupling reactions using palladium catalysts.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with furan-3-carboxylic acid and thiophene-2-amine in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(furan-3-amido)-N-(thiophen-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: Pd/C, H₂
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings
Reduction: Reduced forms of the aromatic rings
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(furan-3-amido)-N-(thiophen-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and potential biological activity.
Materials Science: Can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of 2-(furan-3-amido)-N-(thiophen-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one
- 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one
- 6,7-di(furan-2-yl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline
Uniqueness
2-(furan-3-amido)-N-(thiophen-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is unique due to its combination of furan, thiophene, and thiazolopyridine moieties, which confer distinct electronic and steric properties
Properties
IUPAC Name |
2-(furan-3-carbonylamino)-N-thiophen-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c21-14(10-4-6-23-9-10)19-15-17-11-3-5-20(8-12(11)25-15)16(22)18-13-2-1-7-24-13/h1-2,4,6-7,9H,3,5,8H2,(H,18,22)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHGPPOFUGWASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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